(2-Hydroxy-4-phenylphenyl)thiourea
Overview
Description
(2-Hydroxy-4-phenylphenyl)thiourea is an organosulfur compound with the molecular formula C13H12N2OS It is a derivative of thiourea, where the thiourea moiety is substituted with a hydroxyphenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Hydroxy-4-phenylphenyl)thiourea can be synthesized through a condensation reaction between amines and carbon disulfide in an aqueous medium. This method allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature .
Industrial Production Methods
Industrial production of thiourea derivatives, including this compound, typically involves the reaction of primary amines with carbon disulfide or isothiocyanates under controlled conditions. The process may also include the use of catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-4-phenylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The hydroxy and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Hydroxy-4-phenylphenyl)thiourea has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the production of dyes, elastomers, and other industrial materials.
Mechanism of Action
The mechanism of action of (2-Hydroxy-4-phenylphenyl)thiourea involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the arachidonic acid pathway in human platelets, leading to reduced production of prostaglandins and thromboxanes . This inhibition is achieved through strong hydrophobic and electrostatic interactions with the active sites of enzymes like cyclooxygenase-1 (COX-1) .
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound, thiourea, has a similar structure but lacks the hydroxyphenyl and phenyl substitutions.
Selenourea: Similar to thiourea but with a selenium atom replacing the sulfur atom.
Urea: Structurally similar to thiourea but with an oxygen atom instead of sulfur.
Uniqueness
(2-Hydroxy-4-phenylphenyl)thiourea is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the hydroxyphenyl group enhances its solubility and reactivity, while the phenyl group contributes to its stability and potential biological activity .
Properties
IUPAC Name |
(2-hydroxy-4-phenylphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c14-13(17)15-11-7-6-10(8-12(11)16)9-4-2-1-3-5-9/h1-8,16H,(H3,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNKTFHNBWMUDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)NC(=S)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901259778 | |
Record name | Thiourea, N-(3-hydroxy[1,1′-biphenyl]-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901259778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820608-16-9 | |
Record name | Thiourea, N-(3-hydroxy[1,1′-biphenyl]-4-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820608-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiourea, N-(3-hydroxy[1,1′-biphenyl]-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901259778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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